N-(3-chloro-2-methylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide
Description
N-(3-chloro-2-methylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a benzothiazole derivative featuring a 6-methoxy-substituted benzothiazole core linked to an azetidine-3-carboxamide moiety and a 3-chloro-2-methylphenyl group. This compound is of interest due to its structural complexity, combining a rigid azetidine ring, a halogenated aromatic system, and a methoxybenzothiazole scaffold.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c1-11-14(20)4-3-5-15(11)21-18(24)12-9-23(10-12)19-22-16-7-6-13(25-2)8-17(16)26-19/h3-8,12H,9-10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMDAWFCISDITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CN(C2)C3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse sources.
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring, a benzothiazole moiety, and a chloro-substituted phenyl group. The molecular formula is , with a molecular weight of approximately 350.85 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.85 g/mol |
| InChI | InChI=1S/C17H17ClN2O2S/c1-11-5-6-12(15)14(11)10-9(19)8(18)7(20)4-3-13(10)21-17(22)16/h5-6,10H,3-4H2,1-2H3,(H,19,20)(H,22) |
Anticancer Activity
Recent studies have shown that derivatives of benzothiazole exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound significantly inhibited the growth of A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at concentrations ranging from 1 to 4 μM. The mechanism involved apoptosis induction and cell cycle arrest, similar to other known benzothiazole derivatives .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It has been reported to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models. This suggests that it may be beneficial in treating conditions characterized by chronic inflammation .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : Some studies indicate that compounds with similar structures inhibit kinases involved in cancer progression.
- Cytotoxicity : The compound induces cytotoxicity through the activation of apoptotic pathways, leading to increased cell death in cancer cells.
Case Studies
A notable case study involved the synthesis and testing of several benzothiazole derivatives, including our compound. The study highlighted:
- Synthesis : The compound was synthesized via a multi-step process involving the reaction of substituted benzothiazoles with azetidine derivatives.
- Bioactivity Screening : The synthesized compounds were screened for their anticancer activity using MTT assays and flow cytometry for apoptosis detection.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Key Structural Differences :
- Substituents : The adamantyl-acetamide group replaces the azetidine-3-carboxamide and 3-chloro-2-methylphenyl group in the target compound.
- Benzothiazole Core : Both share the 6-methoxybenzothiazole scaffold.
Physicochemical Properties :
Functional Implications :
- The target compound’s azetidine ring offers conformational rigidity, which may enhance binding selectivity compared to the flexible adamantyl chain .
N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives (Patent EP3 348 550A1)
Key Structural Differences :
- Substituents : Trifluoromethyl (CF₃) groups at position 6 vs. methoxy (OCH₃) in the target compound.
- Aromatic Linkage : Derivatives include phenylacetamide groups (e.g., 3-methoxyphenyl) instead of the azetidine-carboxamide system.
Physicochemical Properties :
- Electron Effects : The CF₃ group is strongly electron-withdrawing, altering electronic distribution on the benzothiazole ring compared to the electron-donating OCH₃ group.
- Solubility : CF₃ may reduce solubility relative to OCH₃, but the phenylacetamide moiety could counterbalance this via polar interactions .
Functional Implications :
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
Key Structural Differences :
- Heterocyclic Linkage : A piperazine ring replaces the azetidine-carboxamide system.
- Substituents : Lacks the 3-chloro-2-methylphenyl group.
Physicochemical Properties :
Functional Implications :
Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate
Key Structural Differences :
- Core Structure : A benzodithiazine system replaces the benzothiazole ring.
- Functional Groups: Includes a methyl hydrazino group and sulfone moieties.
Physicochemical Properties :
Functional Implications :
- Sulfone groups may enhance electrophilicity, differing from the target compound’s carboxamide and methoxy motifs .
Comparative Data Table
Research Implications and Gaps
- Synthetic Routes : The target compound’s synthesis may draw from benzothiazole coupling methods seen in and , though specifics are undocumented.
- Structure-Activity Relationships (SAR) : The azetidine ring’s rigidity and 3-chloro-2-methylphenyl group warrant further exploration for optimizing selectivity and potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
